molecular formula C11H16ClNO4 B1419210 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185294-53-4

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No. B1419210
M. Wt: 261.7 g/mol
InChI Key: FZIMAWVOPGCTNK-UHFFFAOYSA-N
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Description

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4 . It has a molecular weight of 261.70 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, molecular formula, and structural formula. For 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride, the molecular weight is 261.70, and the molecular formula is C11H16ClNO4 .

Scientific Research Applications

Chemical Synthesis and Compound Formation

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride plays a crucial role in various chemical synthesis processes. It is used in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which incorporates pharmacologically interesting fragments and pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006). Additionally, it has been utilized in the synthesis of various substituted anilines through the Diels−Alder cycloaddition, demonstrating high regioselectivity and yielding diverse phenols (Padwa, Dimitroff, Waterson, & Wu, 1997).

Reaction Studies and Derivative Formation

Reactions involving this compound have led to the formation of diverse derivatives. Studies show the formation of 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019). The compound is also part of the reaction process leading to various antimicrobial compounds (Matiichuk et al., 2021), and it plays a role in the synthesis of other derivatives like alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate (Kuticheva, Pevzner, & Petrov, 2015).

Pharmacological Applications

In pharmacology, derivatives of this compound have been explored for their potential. For instance, a compound involving morpholine has shown promise for further pharmacological testing as a potential antioxidant due to its antihypoxic actions (Ukrainets, Mospanova, & Davidenko, 2014). Moreover, it has been used in the synthesis of novel cannabinoid ligands (Zhao et al., 2009).

Miscellaneous Applications

The compound also finds application in diverse chemical reactions, such as in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives (Krutošíková et al., 2001), and in the bromination of furan-2-carboxylate (Chadwick et al., 1973). It is also key in synthesizing azulenes via reactions with morpholine enamines of aldehydes (Yasunami et al., 1993).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

As for the future directions, it’s hard to predict without specific context. The use of this compound would depend on the field of study it is being used in. It could have potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIMAWVOPGCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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